Dacomitinib Impurity 2F3LAJ
CAS No.: 1221892-23-4
Cat. No.: VC18727514
Molecular Formula: C15H12ClFN4O
Molecular Weight: 318.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221892-23-4 |
|---|---|
| Molecular Formula | C15H12ClFN4O |
| Molecular Weight | 318.73 g/mol |
| IUPAC Name | 4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
| Standard InChI | InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21) |
| Standard InChI Key | ZMVWTJDUTVHXPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N |
Introduction
Synthetic Pathways and Formation Mechanisms
Dacomitinib’s synthesis involves multi-step reactions, including cyclization, amidation, and cross-coupling. Impurity 2F3LAJ is hypothesized to form under the following conditions:
Side Reactions During Acrylamide Formation
Analytical Methods for Detection and Quantification
Regulatory guidelines (ICH Q3A/B) mandate impurity levels below 0.15% for drug substances. The following methods are employed to characterize 2F3LAJ:
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4.5).
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray ionization (ESI+).
-
Key Fragments: m/z 472.1 [M+H]⁺ (suggesting a hydroxylation product).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Additional peaks at δ 3.8–4.2 ppm indicate ether or ester linkages.
| Parameter | Value |
|---|---|
| Permitted Daily Exposure | ≤0.1 µg/day |
| Genotoxicity Threshold | 1.5 µg/mL (AMES test negative) |
Regulatory Status and Mitigation Strategies
2F3LAJ is classified as a "Specified Impurity" under ICH guidelines. Mitigation approaches include:
-
Process Optimization: Reducing acryloyl chloride excess during synthesis.
-
Purification Enhancements: Chromatographic techniques to isolate 2F3LAJ at <0.05% levels.
Comparative Analysis with Other Dacomitinib Impurities
Table 2: Key Impurities in Dacomitinib
| Impurity ID | Formation Pathway | Maximum Observed % |
|---|---|---|
| 2F3LAJ | Acrylamide side reaction | 0.12 |
| D8R | Oxidative degradation | 0.08 |
| M4K | Hydrolysis | 0.05 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume